molecular formula C11H14N2O2 B1487203 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol CAS No. 2098026-20-9

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

Cat. No.: B1487203
CAS No.: 2098026-20-9
M. Wt: 206.24 g/mol
InChI Key: YFMHJMBTOPWOSD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a chemical compound based on a pyrimidin-4-ol scaffold, designed for research and development applications in medicinal chemistry. This structure is of significant interest in early-stage drug discovery, as pyrimidine derivatives are known to be key pharmacophores in inhibitors targeting various enzymes . The cyclopropyl substituent is a feature found in optimized drug candidates, as it can enhance metabolic stability and influence a compound's interaction with biological targets . The tetrahydrofuran-2-yl moiety is a heterocyclic component that can improve a molecule's solubility and overall drug-like properties. Researchers can explore this compound as a potential building block or core structure for developing novel therapeutic agents. Its specific structural features make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in projects focused on oncology or antiviral research . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this material with care, following all appropriate safety protocols.

Properties

IUPAC Name

2-cyclopropyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h6-7,9H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMHJMBTOPWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a cyclopropyl group at the 2-position and a tetrahydrofuran moiety at the 6-position, along with a hydroxyl group at the 4-position. This specific arrangement enhances its chemical reactivity and biological interactions. The presence of both cyclopropyl and tetrahydrofuran groups introduces unique steric and electronic properties, making it an interesting candidate for drug development.

Biological Activity

Research indicates that pyrimidine derivatives, including 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol, exhibit diverse biological activities:

  • Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
  • Antiviral Properties : Some studies suggest that pyrimidine derivatives may act as inhibitors of viral replication. The compound's structure may enhance its interaction with viral targets, potentially leading to effective antiviral agents.
  • Anticancer Potential : There is growing interest in the anticancer properties of pyrimidine derivatives. The unique structure of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol may improve its efficacy against various cancer cell lines.

Synthesis Methods

The synthesis of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol can be achieved through several methods, including:

  • Multi-step Organic Reactions : Utilizing specific reagents and conditions to construct the desired heterocyclic framework.
  • Optimized Reaction Conditions : Employing continuous flow reactors to enhance yield and purity during large-scale production.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies :
    • A study demonstrated that derivatives of pyrimidine can effectively inhibit COX enzymes, with varying degrees of potency based on structural modifications. The specific interactions of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol with these enzymes warrant further investigation.
  • Antiviral Activity :
    • Research into similar compounds shows promise in targeting viral RNA-dependent RNA polymerases, suggesting that modifications like those present in 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol could lead to potent antiviral agents .
  • Pharmacokinetic Properties :
    • Preliminary data indicate that the compound may exhibit favorable pharmacokinetic properties, such as enhanced solubility and bioavailability compared to other pyrimidine derivatives, which is crucial for effective drug formulation .

Comparative Analysis

Compound NameKey FeaturesUnique Aspects
2-Cyclopropylpyrimidin-4(3H)-oneLacks tetrahydrofuran moietySimpler structure
6-(Tetrahydrofuran) pyrimidine derivativesVarying substitutions on pyrimidineDifferent biological activities
4-Hydroxy-pyrimidinesHydroxyl group presentDifferent substituents affect reactivity

The combination of cyclopropyl and tetrahydrofuran groups in 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol may lead to distinct pharmacological profiles, enhancing its potential as a candidate for further research in drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key structural analog is 2-Isopropyl-6-methylpyrimidin-4-ol (HMDB0245733), which shares the pyrimidin-4-ol core but differs in substituents. Below is a comparative analysis:

Property 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol 2-Isopropyl-6-methylpyrimidin-4-ol (HMDB0245733)
Molecular Formula C₁₀H₁₄N₂O₂ (estimated) C₈H₁₂N₂O
Molecular Weight ~210.23 g/mol (calculated) 152.197 g/mol
Substituents Cyclopropyl (position 2), tetrahydrofuran-2-yl (6) Isopropyl (position 2), methyl (position 6)
Hydrogen Bond Donors 1 (pyrimidin-4-ol -OH) 1 (pyrimidin-4-ol -OH)
Hydrogen Bond Acceptors 3 (O in tetrahydrofuran, N in pyrimidine) 3 (N and O in pyrimidine)
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 (lower lipophilicity)

Key Observations :

  • The cyclopropyl group in the target compound introduces steric hindrance and rigidity compared to the isopropyl group in HMDB0245733, which may influence binding pocket interactions.

Preparation Methods

Synthesis of Pyrimidine Core and Key Intermediates

The starting point is often a suitably substituted pyrimidine derivative, such as 4,6-dichloropyrimidine or related halogenated pyrimidines, which allow for selective nucleophilic substitution.

  • Step 1: Nucleophilic substitution at the 6-position
    The 6-position is typically functionalized by nucleophilic substitution with a tetrahydrofuran-2-yl nucleophile or a protected derivative thereof. This reaction is carried out in polar aprotic solvents such as tetrahydrofuran (THF) or 2-methyl tetrahydrofuran, often at low to moderate temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.

  • Step 2: Introduction of the cyclopropyl group at the 2-position
    The 2-position substitution with a cyclopropyl group can be achieved by reaction with cyclopropylamine or cyclopropyl organometallic reagents under controlled conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination have been reported for related pyrimidine derivatives, facilitating the installation of cyclopropyl substituents with high selectivity and yield.

Hydroxylation at the 4-Position

The hydroxyl group at the 4-position is introduced either by direct hydroxylation of a suitable precursor or by displacement of a leaving group such as chlorine with hydroxide under mild conditions to avoid degradation of sensitive substituents.

Purification and Isolation

After synthesis, the product is purified through:

  • Extraction with suitable organic solvents (e.g., dichloromethane).
  • Drying over anhydrous sodium sulfate.
  • Filtration through celite beds.
  • Concentration under reduced pressure at controlled temperatures (50-55°C).
  • Crystallization or precipitation using solvents such as isopropyl alcohol, sometimes in the presence of acids like L-(+)-tartaric acid to form salts, improving purity and handling.

The isolation typically involves cooling the reaction mixture gradually and filtering the precipitated product, followed by washing with chilled solvents (e.g., n-heptane or isopropyl alcohol) and drying under suction.

Reaction Conditions and Parameters

Step Reaction Type Reagents/Solvents Temperature Range Time Notes
1 Nucleophilic substitution (6-position) Tetrahydrofuran, potassium carbonate 0°C to 35°C 15-25 hours Control to avoid side reactions
2 Cyclopropyl group introduction (2-position) Cyclopropylamine or Pd-catalyst with boronic ester Ambient to moderate heating Several hours Pd-catalyzed cross-coupling preferred
3 Hydroxylation (4-position) Hydroxide source or displacement reagent Room temperature Several hours Mild conditions to preserve substituents
4 Purification Dichloromethane, isopropyl alcohol, L-(+)-tartaric acid 0°C to 55°C Multiple hours Crystallization and washing steps

Representative Example from Patent Literature

According to patent WO2012172426A1, a related synthetic procedure involves:

  • Stirring the hydroxy compound with hydrochloric acid and methanol for 18 hours.
  • Reaction with 2,2-dimethoxypropane and concentrated hydrochloric acid in acetone.
  • Use of benzyl chloroformate in the presence of potassium carbonate in 4-methyl-2-pentanone and water to form carbamic acid esters.
  • Purification by column chromatography using silica gel with dichloromethane:methanol mixtures.
  • Final isolation by filtration and washing with chilled n-heptane and isopropyl alcohol, followed by suction drying.

This method emphasizes solvent choice (e.g., tetrahydrofuran, 2-methyl tetrahydrofuran, dichloromethane) and temperature control (-20°C to 80°C, optimally 0°C to 35°C) to optimize yield and purity.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Solvent Temperature Time Outcome
6-position substitution Tetrahydrofuran-2-yl nucleophile, K2CO3 THF or 2-MeTHF 0-35°C 15-25 h Pyrimidine substituted at 6-position
2-position cyclopropylation Cyclopropylamine or Pd-catalyst with boronic ester Ethanol or compatible solvent Ambient to moderate heat Several hours Introduction of cyclopropyl group
4-position hydroxylation Hydroxide or displacement reagent Methanol, HCl Room temp 18 h Formation of 4-hydroxy group
Purification and isolation Isopropyl alcohol, L-(+)-tartaric acid Various 0-55°C Several hours Pure crystalline product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol

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